molecular formula C10H17N5O2S2 B2364881 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 898462-37-8

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2364881
CAS No.: 898462-37-8
M. Wt: 303.4
InChI Key: MLIRANOPFHZRKY-UHFFFAOYSA-N
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Description

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The tert-butylcarbamoylamino group and the N-methylacetamide moiety further contribute to its unique chemical structure

Preparation Methods

The synthesis of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide involves multiple steps, typically starting with the preparation of the thiadiazole ring. One common synthetic route involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the thiadiazole ring. The tert-butylcarbamoylamino group can be introduced through a subsequent reaction with tert-butyl isocyanate. Finally, the N-methylacetamide moiety is added via a reaction with methylamine.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may lead to the cleavage of the thiadiazole ring.

    Substitution: The tert-butylcarbamoylamino group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiadiazole derivatives.

Scientific Research Applications

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and the tert-butylcarbamoylamino group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell division, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar compounds to 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide include other thiadiazole derivatives with different substituents. These compounds share the thiadiazole ring structure but differ in the nature and position of the substituents. Some examples include:

    2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2S2/c1-10(2,3)13-7(17)12-8-14-15-9(19-8)18-5-6(16)11-4/h5H2,1-4H3,(H,11,16)(H2,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIRANOPFHZRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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